molecular formula C22H16O6 B11001746 methyl 3-({[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate

methyl 3-({[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate

Cat. No.: B11001746
M. Wt: 376.4 g/mol
InChI Key: OVKKQVJEHVRQFK-NDENLUEZSA-N
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Description

Methyl 3-({[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate is a complex organic compound featuring a benzofuran core linked to a furan ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the furan ring through a condensation reaction. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving ortho-hydroxyaryl ketones.

    Condensation with Furan-2-carbaldehyde: The benzofuran intermediate is then reacted with furan-2-carbaldehyde under basic conditions to form the furan-benzofuran linkage.

    Esterification: The final step involves esterification with methyl benzoate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the benzofuran core can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, methyl 3-({[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structural features allow it to interact with various biological targets, making it a promising candidate for treating diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which methyl 3-({[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be attributed to its interaction with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, methyl 3-({[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate stands out due to its unique combination of a benzofuran and furan ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H16O6

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 3-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxymethyl]benzoate

InChI

InChI=1S/C22H16O6/c1-25-22(24)15-5-2-4-14(10-15)13-27-17-7-8-18-19(11-17)28-20(21(18)23)12-16-6-3-9-26-16/h2-12H,13H2,1H3/b20-12-

InChI Key

OVKKQVJEHVRQFK-NDENLUEZSA-N

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3

Origin of Product

United States

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